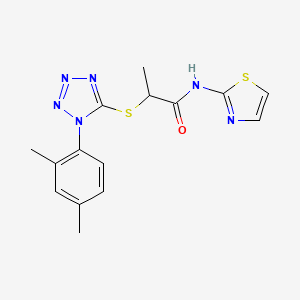

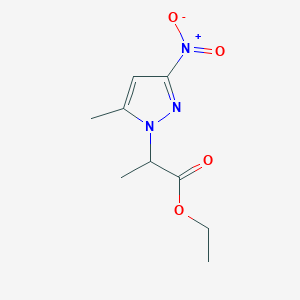

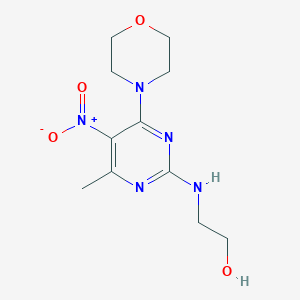

![molecular formula C17H16N2OS2 B2895024 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 300569-52-2](/img/structure/B2895024.png)

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The presence of various substituents like the allyl, methylthio, and p-tolyl groups would also influence the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions. The sulfur atom in the methylthio group could potentially act as a nucleophile in substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one, as part of the thieno[2,3-d]pyrimidin-4(3H)-one family, is significant in the field of chemical synthesis due to its pharmacophore characteristics. A one-step synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing green chemistry, has been developed to enhance the synthesis of these compounds, which are crucial for pharmacological studies. This process features step economy, reduced catalyst loading, and simplified purification methods, underscoring the compound's relevance in sustainable chemistry (Shi et al., 2018).

Pharmaceutical Research Applications

In the realm of pharmaceutical research, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized for various biological evaluations. For instance, the synthesis of substituted 5-aminothieno[2,3-d]pyrimidines has been reported, highlighting the versatility of these compounds in generating biologically active molecules. This underscores the compound's utility as a core structure for developing new therapeutic agents (Tumkyavichius, 1995).

Anti-HIV Research

Moreover, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored for their potential anti-HIV-1 activities. Research in this area has identified novel compounds within this class that exhibit promising activity against HIV-1, highlighting the therapeutic potential of these molecules in antiviral drug development (Danel et al., 1998).

Antimicrobial Activity

Additionally, studies on the antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown varied levels of activity against different bacterial and fungal strains. This suggests the compound's applicability in discovering new antimicrobial agents with potential clinical utility (Gaber et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-methylphenyl)-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-4-9-19-16(20)14-13(12-7-5-11(2)6-8-12)10-22-15(14)18-17(19)21-3/h4-8,10H,1,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHALEUKJHTRFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

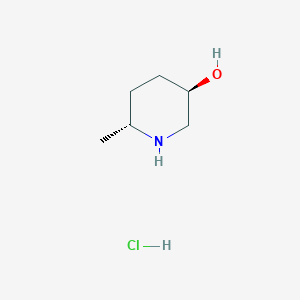

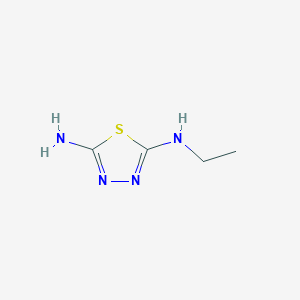

![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)